1-Propanesulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

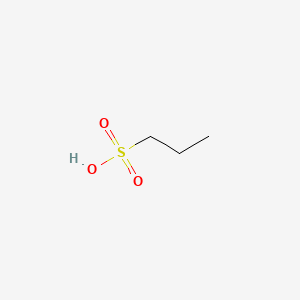

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXFHTAICRTXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051231 | |

| Record name | 1-Propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5284-66-2, 28553-80-2 | |

| Record name | 1-Propanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5284-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylsulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Propanesulfonic acid chemical properties and structure

An In-depth Technical Guide to 1-Propanesulfonic Acid: Chemical Properties and Structure

Abstract

This compound (CAS No. 5284-66-2) is a potent organosulfur compound characterized by a propyl chain attached to a sulfonic acid moiety.[1][2] Its strong acidic nature, comparable to mineral acids, makes it a versatile tool in chemical synthesis and various industrial applications.[3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is an aliphatic sulfonic acid. The structure consists of a three-carbon propane (B168953) backbone with a sulfonic acid group (-SO3H) attached to the terminal carbon.[2] This functional group is responsible for its high acidity and water solubility.[1][2]

The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 5284-66-2[1][4] |

| Molecular Formula | C3H8O3S[1][4] |

| Molecular Weight | 124.16 g/mol [3][4] |

| IUPAC Name | propane-1-sulfonic acid[4] |

| Canonical SMILES | CCCS(=O)(=O)O[1] |

| InChI | InChI=1S/C3H8O3S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H,4,5,6)[1][5] |

| InChIKey | KCXFHTAICRTXLI-UHFFFAOYSA-N[1][5] |

| EC Number | 226-114-2[4] |

Physicochemical Properties

This compound typically appears as a colorless to clear brown or dark brown liquid.[1][5] It is highly soluble in water.[1] Its strong acidity is a defining characteristic, with a predicted pKa of approximately 1.92, making it an effective catalyst in acid-mediated reactions.[1][3]

Table of Physicochemical and Computed Properties:

| Property | Value | Source |

| Appearance | Clear brown to dark brown liquid | [1][5] |

| Density | 1.25 g/mL at 20 °C | [5][6] |

| pKa (Predicted) | 1.92 ± 0.50 | [1][3] |

| Refractive Index (n20/D) | 1.44 - 1.456 | [1][5] |

| Polar Surface Area | 51.75 Ų | [1] |

| #H Bond Acceptors | 3 | [1] |

| #H Bond Donors | 1 | [1] |

| #Freely Rotating Bonds | 2 | [1] |

| ACD/LogP | -0.83 | [1] |

Spectroscopic Data

While detailed spectra are not provided in the search results, spectroscopic techniques are crucial for the characterization of this compound and its derivatives. Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy are standard for confirming the structure and purity of the compound.[7][8] For its sodium salt, ¹H NMR, ¹³C NMR, IR, and Raman spectral data are available in databases like ChemicalBook and SpectraBase.[9][10]

Reactivity and Chemical Behavior

The primary reactive center of this compound is the acidic proton of the sulfonic acid group. This strong acidity allows it to act as an effective catalyst in reactions such as esterification and condensation.[3] The compound is stable but may react violently with water.[1] Due to its corrosive nature, it causes severe skin burns and eye damage.[4][11]

The sulfonate group can also participate in nucleophilic substitution reactions, and the propyl chain can be functionalized, making it a valuable intermediate in organic synthesis.[12]

Synthesis of this compound

This compound can be synthesized through various routes. A common laboratory and industrial method involves the sulfonation of propanol (B110389) using agents like sulfur trioxide or chlorosulfonic acid.[2] Another documented method is the oxidation of 1-propanethiol.

Caption: Synthesis workflow for this compound from n-propanethiol.

Experimental Protocol: Synthesis from 1-Propanethiol

This protocol is based on a documented laboratory procedure for the synthesis of this compound.[13]

-

Materials:

-

n-Propanethiol (0.52 g; 6.8 mmol)

-

Dimethyl sulfoxide (0.1 ml; 1.5 mmol)

-

Hydrogen iodide (0.02 ml of a 47 wt. % aqueous solution; 0.13 mmol)

-

Water (10 ml)

-

0.1 N Sodium Hydroxide (B78521) (for titration)

-

-

Procedure:

-

Charge a glass pressure reactor with n-propanethiol, dimethyl sulfoxide, hydrogen iodide, and water.[13]

-

Seal the reactor and pressurize it with air to approximately 100 psig.[13]

-

Heat the reactor to 110°C, at which point the internal pressure will be about 150 psig.[13]

-

Maintain the temperature and stir the contents for 24 hours.[13]

-

After 24 hours, cool the reactor to room temperature and slowly depressurize it.[13]

-

Extract the reactor contents with 25 ml of water.[13]

-

The yield of n-propane sulfonic acid in the aqueous fraction can be determined by titration with a standardized 0.1 N aqueous sodium hydroxide solution. The reported yield for this specific procedure is 47%.[13]

-

Applications in Research and Drug Development

This compound and its derivatives are utilized across multiple scientific and industrial domains. Its strong acidity, stability, and functional group make it a valuable building block and catalyst.[1]

Caption: Key application areas of this compound.

-

Organic Synthesis: It serves as a potent acid catalyst in various organic reactions.[1]

-

Pharmaceuticals: The molecule is a key intermediate in the synthesis of more complex pharmaceutical compounds.[3][12] Sulfonic acids, in general, are used in drug development as counter-ions to form stable and soluble salts of active pharmaceutical ingredients (APIs).[14] Derivatives like 2,3-Dimercapto-1-propanesulfonic acid (DMPS) are used as chelating agents for treating heavy metal poisoning.[15][]

-

Other Industrial Uses: It is also employed in the production of dyes, surfactants, and ion exchange resins, and finds use in electroplating processes.[1]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[4][11] It is classified under GHS05 for corrosion.[5]

-

Personal Protective Equipment (PPE): When handling, suitable protective clothing, chemical-impermeable gloves, goggles, and a face shield are mandatory.[1][5][11] A type ABEK (EN14387) respirator filter may be required.[5]

-

Handling Precautions: Avoid breathing mist, gas, or vapors.[11] Ensure adequate ventilation.[11]

-

First Aid: In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes and seek medical advice.[1][11] If swallowed, rinse the mouth but do not induce vomiting.[11] If inhaled, move the person to fresh air.[11]

-

Storage: Store in a locked, well-ventilated area designated for combustible corrosive hazardous materials (Storage Class 8A).[5]

Conclusion

This compound is a foundational chemical with significant utility driven by its strong acidic nature and stable structure. For researchers and professionals in drug development, it offers a reliable acidic catalyst and a versatile structural motif for creating complex molecular architectures. Its role as a pharmaceutical intermediate and the application of its derivatives in chelation therapy underscore its importance in the biomedical field. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and industrial settings.

References

- 1. Page loading... [wap.guidechem.com]

- 2. What is this compound - Properties & Specifications [ccount-chem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C3H8O3S | CID 78938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-丙磺酸 technical, ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 5284-66-2 [chemicalbook.com]

- 7. Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Sodium 1-propanesulfonate(14533-63-2) 1H NMR [m.chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. nbinno.com [nbinno.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Propanesulfonic Acid from 1-Propanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-propanesulfonic acid from 1-propanethiol (B107717), focusing on various oxidative methods. It includes a comparative analysis of different synthetic protocols, detailed experimental procedures, and an examination of the underlying reaction mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a versatile organosulfur compound with applications in various chemical syntheses and as a catalyst. Its synthesis from 1-propanethiol involves the oxidation of the thiol group to a sulfonic acid moiety. This transformation can be achieved using a range of oxidizing agents, each with its own advantages and disadvantages in terms of yield, reaction conditions, and scalability. This guide explores several key oxidative methods, providing a comparative analysis to aid in the selection of the most suitable protocol for a given application.

Comparative Analysis of Synthetic Protocols

The choice of an oxidizing agent is critical in the synthesis of this compound from 1-propanethiol. The following table summarizes the quantitative data for various methods, allowing for a direct comparison of their efficiencies.

| Oxidizing Agent/System | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |

| Dimethyl Sulfoxide (B87167) (DMSO) / Hydrogen Iodide (HI) | 24 | 110 | 47 | [1] |

| Hydrogen Peroxide (H₂O₂) | Varies | Room Temperature | High (General) | [2][3] |

| Performic Acid (HCOOOH) | 0.25 | 50 | Not Specified | [4] |

| Potassium Permanganate (B83412) (KMnO₄) | Varies | Varies | High (General) | [5] |

Note: "High (General)" indicates that the literature suggests good to excellent yields for the oxidation of thiols to sulfonic acids using this reagent, although a specific yield for 1-propanethiol was not found. "Varies" indicates that the optimal conditions can differ based on the specific substrate and scale of the reaction.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Oxidation using Dimethyl Sulfoxide (DMSO) and Hydrogen Iodide (HI)

This method utilizes air as the primary oxidant, with DMSO and HI acting as a catalytic system.

Procedure: [1]

-

To a glass pressure reactor, add 1-propanethiol (0.52 g, 6.8 mmol), dimethyl sulfoxide (0.1 mL, 1.5 mmol), a 47 wt. % aqueous solution of hydrogen iodide (0.02 mL, 0.13 mmol), and water (10 mL).

-

Seal the reactor and pressurize it with air to approximately 100 psig.

-

Heat the reactor to 110 °C, at which point the internal pressure will be around 150 psig.

-

Maintain the reaction at this temperature for 24 hours with continuous stirring.

-

After 24 hours, cool the reactor to room temperature and slowly depressurize it.

-

Extract the contents of the reactor with 25 mL of water.

-

The yield of this compound can be determined by titration of the aqueous fraction with a standardized solution of sodium hydroxide. A yield of 0.4 g (47%) has been reported for this method.

General Protocol for Oxidation with Hydrogen Peroxide

Hydrogen peroxide is a common and effective oxidizing agent for converting thiols to sulfonic acids. The reaction proceeds through sulfenic and sulfinic acid intermediates.[2][3][6]

General Procedure:

-

Dissolve 1-propanethiol in a suitable solvent (e.g., acetic acid, water, or a mixture thereof).

-

Cool the solution in an ice bath.

-

Slowly add an excess of 30% hydrogen peroxide to the cooled solution with stirring. The reaction is exothermic and the temperature should be carefully monitored.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or other analytical techniques).

-

The product can be isolated by removing the solvent under reduced pressure. Further purification may be necessary.

General Protocol for Oxidation with Performic Acid

Performic acid is a strong oxidizing agent that can be prepared in situ from formic acid and hydrogen peroxide.

General Procedure: [4]

-

Prepare performic acid by carefully adding hydrogen peroxide to formic acid.

-

Add the 1-propanethiol sample to the performic acid solution.

-

Heat the mixture at 50 °C for approximately 15 minutes.

-

Cool the reaction mixture immediately.

-

The product can be isolated by lyophilization or other suitable methods.

General Protocol for Oxidation with Potassium Permanganate

Potassium permanganate is a powerful oxidizing agent that can be used for the vigorous oxidation of thiols to sulfonic acids.[5]

General Procedure:

-

Dissolve 1-propanethiol in a suitable solvent, such as aqueous acetone (B3395972) or acetic acid.

-

Slowly add a solution of potassium permanganate to the thiol solution with vigorous stirring. The reaction is highly exothermic and the temperature should be controlled.

-

Continue the addition until a faint pink color persists, indicating complete oxidation.

-

The manganese dioxide formed as a byproduct can be removed by filtration after treatment with a reducing agent like sodium bisulfite.

-

The this compound can be isolated from the aqueous solution.

Reaction Mechanism and Experimental Workflow

The oxidation of 1-propanethiol to this compound is a stepwise process. The following diagrams illustrate the general reaction pathway and a typical experimental workflow.

Caption: General reaction pathway for the oxidation of 1-propanethiol.

Caption: A typical experimental workflow for the synthesis and purification.

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials, byproducts, and the oxidizing agent. Crystallization is a common and effective method for purifying short-chain alkanesulfonic acids.

General Crystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent. A mixed solvent system, such as an alcohol-ether or alcohol-hydrocarbon mixture, can be effective.

-

If the solution is colored, it can be treated with a small amount of activated carbon and then filtered hot.

-

Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator can improve the yield of crystals.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to obtain pure this compound.

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR).

¹H NMR (Proton NMR): The proton NMR spectrum of this compound would be expected to show three signals corresponding to the three different types of protons in the propyl chain. The approximate chemical shifts (in ppm, relative to TMS) would be:

-

A triplet for the methyl (CH₃) protons.

-

A multiplet (sextet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group.

-

A triplet for the methylene (CH₂) protons adjacent to the sulfonic acid group.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum would show three distinct signals for the three carbon atoms of the propyl chain.

Note: Specific chemical shift values can be found in spectral databases such as the one provided by ChemicalBook for Sodium 1-propanesulfonate, which will have a similar pattern for the propyl group.[7]

This guide provides a foundational understanding of the synthesis of this compound from 1-propanethiol. For specific applications, further optimization of the reaction conditions and purification methods may be necessary. It is always recommended to consult the primary literature and conduct thorough safety assessments before performing any chemical synthesis.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sodium 1-propanesulfonate(14533-63-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of n-Propane Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Propane sulfonic acid (also known as propane-1-sulfonic acid) is an organosulfur compound with the chemical formula CH₃CH₂CH₂SO₃H. As a member of the sulfonic acid family, it is a strong organic acid with applications in catalysis, chemical synthesis, and as a counterion in pharmaceutical formulations. A thorough understanding of its physical properties is crucial for its effective application in research and development. This guide provides a comprehensive overview of the key physical characteristics of n-propane sulfonic acid, supported by detailed experimental protocols and visualizations to facilitate its use in a laboratory setting.

Core Physical Properties

The physical properties of n-propane sulfonic acid are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₈O₃S | [1][2] |

| Molecular Weight | 124.16 g/mol | [1][2][3][4] |

| Appearance | Clear brown liquid | [3][4] |

| Density | 1.25 g/mL at 20 °C | [3][4] |

| Melting Point | 8 °C | [5][6] |

| Boiling Point | 200.95°C (rough estimate) | [6] |

| Refractive Index | n20/D 1.44 | [3][4] |

| pKa | 1.92 ± 0.50 (Predicted) | [1][7] |

| Solubility | Soluble in water. | [1] |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physical properties of n-propane sulfonic acid.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a substance like n-propane sulfonic acid, which has a melting point near room temperature, a capillary melting point apparatus is commonly used.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of n-propane sulfonic acid (solidified)

-

Thermometer

-

Spatula

Procedure:

-

Ensure the n-propane sulfonic acid sample is solid by cooling it below its expected melting point (e.g., in an ice bath).

-

Using a spatula, crush a small amount of the solid sample into a fine powder.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Insert a calibrated thermometer into the apparatus.

-

Heat the block slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

The melting point is reported as this temperature range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. A common laboratory method for determining the boiling point of a small sample is the Thiele tube method.

Materials:

-

Thiele tube

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

Fill the Thiele tube with heating oil to a level just above the side arm.

-

Add a few milliliters of n-propane sulfonic acid to the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the heating oil level is above the sample.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. It can be determined by measuring the mass of a known volume of the liquid.

Materials:

-

Pycnometer (or a graduated cylinder and an analytical balance)

-

Analytical balance

-

Thermometer

-

Sample of n-propane sulfonic acid

Procedure:

-

Carefully clean and dry a pycnometer of a known volume (e.g., 10 mL).

-

Measure the mass of the empty, dry pycnometer on an analytical balance.

-

Fill the pycnometer with n-propane sulfonic acid, ensuring there are no air bubbles. Place the stopper and wipe any excess liquid from the outside.

-

Measure the mass of the filled pycnometer.

-

Record the temperature of the liquid.

-

The mass of the n-propane sulfonic acid is the difference between the mass of the filled and empty pycnometer.

-

Calculate the density using the formula: Density = Mass / Volume.

Determination of pKa

The pKa is a measure of the strength of an acid in solution. For a strong acid like n-propane sulfonic acid, potentiometric titration is a suitable method for pKa determination.

Materials:

-

pH meter with a glass electrode

-

Buret

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solution of n-propane sulfonic acid of known concentration

-

Deionized water

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Pipette a known volume of the n-propane sulfonic acid solution into a beaker.

-

Add a magnetic stir bar and place the beaker on a magnetic stirrer.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully covered.

-

Fill the buret with the standardized NaOH solution and record the initial volume.

-

Begin titrating by adding small increments of the NaOH solution.

-

After each addition, record the volume of NaOH added and the corresponding pH reading once it stabilizes.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the graph.

Visualizations

Synthesis of n-Propane Sulfonic Acid

A common laboratory synthesis of n-propane sulfonic acid involves the oxidation of 1-propanethiol. The general workflow for this synthesis is depicted below.

Caption: Experimental workflow for the synthesis of n-propane sulfonic acid.

Logical Workflow for Solubility and Classification

The solubility characteristics of an organic compound can be used to classify it based on its functional groups. The following diagram illustrates the logical steps to classify an acidic compound like n-propane sulfonic acid.

Caption: Logical workflow for the classification of an organic acid.

References

1-Propanesulfonic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Propanesulfonic acid, a versatile organosulfur compound. The document details its fundamental molecular properties, a laboratory-scale synthesis protocol, and its relevance in various scientific applications.

Core Molecular Data

The fundamental quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C3H8O3S | [1][2] |

| Molecular Weight | 124.16 g/mol | [1][2] |

| CAS Number | 5284-66-2 | [1] |

| Appearance | Colorless to pale yellow flakes or crystals | [2] |

| Density | Approximately 1.22 g/cm³ | [2] |

| Melting Point | >180°C | [2] |

| Acidity (pKa) | Predicted at 1.92 | [2] |

Synthesis of this compound: An Experimental Protocol

A common laboratory-scale method for the synthesis of this compound involves the oxidation of n-Propanethiol. The following protocol is a detailed methodology for this synthesis.

Materials:

-

n-Propanethiol (0.52 g; 6.8 mmol)

-

Dimethyl sulfoxide (B87167) (DMSO) (0.1 ml; 1.5 mmol)

-

Hydrogen iodide (HI) (0.02 ml of a 47 wt. % aqueous solution; 0.13 mmol)

-

Water (10 ml)

-

0.1 Normal aqueous sodium hydroxide (B78521) (for titration)

Equipment:

-

Glass pressure reactor

-

Stirring apparatus

-

Heating mantle or oil bath

-

Extraction funnel

-

Titration setup (buret, flask, etc.)

Experimental Procedure:

-

Reactor Charging : In a glass pressure reactor, combine n-Propanethiol (0.52 g), dimethyl sulfoxide (0.1 ml), hydrogen iodide (0.02 ml of a 47 wt. % aqueous solution), and water (10 ml).[1]

-

Pressurization and Heating : Seal the reactor and pressurize it with air to approximately 100 psig. Heat the reactor to 110°C, at which point the internal pressure should be around 150 psig.[1]

-

Reaction : Maintain the reaction mixture at 110°C for 24 hours with continuous stirring.[1]

-

Cooling and Depressurization : After 24 hours, cool the reactor to room temperature and slowly depressurize it.[1]

-

Extraction : Transfer the contents of the reactor to an extraction funnel and extract the product with 25 ml of water.[1]

-

Quantification : The yield of n-propane sulfonic acid in the aqueous fraction can be determined by titration with a 0.1 Normal aqueous sodium hydroxide solution. A reported yield for this method is approximately 47% (0.4 g).[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from n-Propanethiol.

Applications and Relevance in Research and Drug Development

This compound and its derivatives are utilized in various industrial and research applications. Its strong acidic nature makes it a suitable catalyst in organic reactions such as esterification and condensation.[2] In the context of drug development, its structure allows for its incorporation as a functional group into more complex molecules, serving as a key pharmaceutical intermediate.[2]

While direct involvement of this compound in specific signaling pathways is not extensively documented in publicly available literature, sulfonic acid-containing polymers have been shown to exhibit biological activity. For instance, poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS) has demonstrated potent inhibitory effects on angiogenesis, suggesting a potential area for further investigation into the biological roles of smaller sulfonic acid compounds.

References

Solubility of 1-Propanesulfonic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-propanesulfonic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, predicted solubility trends, and a detailed experimental protocol for determining solubility. This guide is intended to empower researchers to generate precise and reliable solubility data for their specific applications in drug development and other scientific endeavors.

Introduction to this compound

This compound (CH₃CH₂CH₂SO₃H) is a strong organic acid belonging to the class of alkanesulfonic acids. Its structure, featuring a polar sulfonic acid head and a nonpolar propyl tail, imparts amphiphilic properties, making its solubility highly dependent on the nature of the solvent. Understanding its solubility is critical for a wide range of applications, including its use as a catalyst, in the synthesis of pharmaceuticals and specialty chemicals, and in the formulation of ionic liquids.

Quantitative Solubility Data

Specific, publicly available quantitative data on the solubility of this compound in a range of organic solvents is scarce. However, based on the principle of "like dissolves like" and qualitative descriptions from various sources, a general solubility profile can be inferred. The sulfonic acid group is highly polar and capable of strong hydrogen bonding, while the propyl group is nonpolar. Therefore, this compound is expected to be more soluble in polar protic and aprotic solvents and less soluble in nonpolar solvents.

For context, related sulfonic acids such as p-toluenesulfonic acid show appreciable solubility in polar solvents like ethanol (B145695) and are less soluble in nonpolar solvents. It is reasonable to expect this compound to follow a similar trend.

Table 1: Predicted and Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Classification | Solvent | Predicted/Qualitative Solubility |

| Polar Protic | Methanol | Readily Soluble |

| Ethanol | Readily Soluble | |

| Polar Aprotic | Acetone | Readily Soluble |

| Ethyl Acetate | Soluble | |

| Dichloromethane | Sparingly Soluble to Insoluble | |

| Nonpolar | Toluene | Sparingly Soluble to Insoluble |

| Hexane | Insoluble |

Note: "Readily Soluble," "Soluble," "Sparingly Soluble," and "Insoluble" are qualitative terms. The actual quantitative solubility should be determined experimentally.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or another suitable analytical instrument for quantification.

Experimental Procedure

-

Preparation of the Solid: Ensure the this compound is a fine, uniform powder to facilitate faster dissolution. If necessary, gently grind the solid in a mortar and pestle.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). Allow the samples to shake for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. For solvents where settling is slow, centrifugation at the experimental temperature can be used to separate the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed vial to remove any undissolved microparticles.

-

Dilution and Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC).

-

Calculation: The solubility (S) is calculated using the following formula:

S ( g/100 mL) = (C × V_dil × DF) / V_initial × 100

Where:

-

C = Concentration of the diluted sample (g/mL)

-

V_dil = Volume of the diluted sample (mL)

-

DF = Dilution factor

-

V_initial = Initial volume of the filtered supernatant taken for dilution (mL)

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for Solubility Determination of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented in public literature, this guide provides a framework for understanding its expected solubility behavior and a detailed experimental protocol for its precise determination. The provided methodology, based on the reliable shake-flask method, will enable researchers in drug development and other scientific fields to generate the critical data needed to optimize their processes and formulations. The amphiphilic nature of this compound makes its interaction with different solvents a key parameter for its successful application.

1-Propanesulfonic acid pKa and acidity constant

An In-depth Technical Guide to the Acidity of 1-Propanesulfonic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS 5284-66-2) is an organosulfonic acid with the chemical formula C₃H₈O₃S.[1][2] As a sulfonic acid, it is characterized by a sulfur atom bonded to a propyl group, two oxygen atoms via double bonds, and a hydroxyl group. This functional group imparts strong acidic properties to the molecule.[1][3] An understanding of the acid dissociation constant (pKa) and the acidity constant (Ka) of this compound is critical for its application in various fields, including its use as a catalyst in organic synthesis and its role in the production of pharmaceuticals, dyes, and surfactants.[1] In drug development, the ionization state of a molecule, which is dictated by its pKa, significantly influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

Acidity of this compound

The strength of an acid in a solution is quantified by its acid dissociation constant (Ka), which represents the equilibrium constant for the dissociation of the acid into its conjugate base and a proton (H⁺). The pKa is the negative base-10 logarithm of the Ka. A lower pKa value indicates a stronger acid.

The dissociation of this compound in water can be represented as follows:

CH₃CH₂CH₂SO₃H ⇌ CH₃CH₂CH₂SO₃⁻ + H⁺

Quantitative Data

The predicted pKa value for this compound is 1.92.[4][5] From this, the acidity constant (Ka) can be calculated.

| Parameter | Value | Reference |

| pKa | 1.92 (Predicted) | [4][5] |

| Acidity Constant (Ka) | 1.20 x 10⁻² | Calculated |

Note: The Ka value was calculated from the pKa using the formula Ka = 10⁻ᵖᴷᵃ.

Experimental Determination of pKa

The pKa of a compound can be determined through various experimental techniques. The most common and precise methods include potentiometric titration and UV-Vis spectrophotometry.[6][7]

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[7] It involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the analyte while monitoring the pH with a calibrated pH meter.[8][9] The pKa is determined from the inflection point of the resulting titration curve.[6][9]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M sodium hydroxide (B78521) (NaOH) and 0.1 M hydrochloric acid (HCl).[8]

-

Prepare a sample solution of this compound with a concentration of at least 10⁻⁴ M.[7][8]

-

Use a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.[8]

-

-

Calibration of pH Meter:

-

Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate measurements.[8]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the this compound sample solution into a reaction vessel equipped with a magnetic stirrer.[8][9]

-

Immerse the calibrated pH electrode into the solution.[8][9]

-

Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the measurement, especially in neutral to high pH ranges.[7][8]

-

Begin the titration by adding small, incremental volumes of the standardized 0.1 M NaOH solution.[8][9]

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[8][9]

-

Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[8]

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid-shaped titration curve.[6]

-

For higher accuracy, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point.

-

Perform a minimum of three titrations to ensure the reliability of the results and calculate the average pKa and standard deviation.[8]

-

UV-Vis Spectrophotometry

Spectrophotometric pKa determination is suitable for compounds that possess a chromophore near the ionization site, leading to a change in the UV-Vis absorption spectrum as a function of pH.[6][10]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound.

-

Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa of the analyte (e.g., pH 1 to 4 for this compound).

-

-

Determination of Analytical Wavelengths:

-

Record the UV-Vis absorption spectrum of the this compound solution at a very low pH (where it is fully protonated) and a higher pH (where it is fully deprotonated).

-

Identify the wavelength(s) of maximum absorbance difference between the protonated and deprotonated forms.

-

-

Absorbance Measurements:

-

Prepare a series of solutions by adding a small, constant amount of the this compound stock solution to each of the buffer solutions.

-

Measure the absorbance of each solution at the predetermined analytical wavelength(s).

-

-

Data Analysis:

-

Plot the measured absorbance versus the pH of the buffer solutions.

-

The resulting plot will be a sigmoidal curve. The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values.

-

Alternatively, the pKa can be determined graphically by plotting log[([A⁻]/[HA])] vs. pH, where the pKa is the pH at which log[([A⁻]/[HA])] = 0. The ratio of the deprotonated form [A⁻] to the protonated form [HA] can be calculated from the absorbance values.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the pKa of this compound using potentiometric titration.

Caption: Workflow for pKa determination via potentiometric titration.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C3H8O3S | CID 78938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. This compound | 5284-66-2 [chemicalbook.com]

- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

The Thermal Degradation of 1-Propanesulfonic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propanesulfonic acid is an organosulfur compound with applications in various industrial and scientific fields. Understanding its thermal stability is crucial for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a summary of the currently available information regarding the thermal degradation of this compound. It is important to note that detailed experimental studies on the specific thermal decomposition pathway and quantitative analysis of degradation products for this compound are not extensively available in publicly accessible literature. Consequently, this document draws upon safety data, information on related sulfonic acid compounds, and general principles of thermal analysis to provide a comprehensive overview.

Thermal Stability and Hazardous Decomposition Products

Safety Data Sheets (SDS) for this compound and its salts provide foundational information regarding its thermal stability. While specific decomposition onset temperatures are not consistently reported, the hazardous products of combustion are clearly identified.[1][2]

Table 1: Hazardous Combustion Products of this compound

| Product | Chemical Formula | Hazard |

| Carbon Monoxide | CO | Toxic, Flammable |

| Carbon Dioxide | CO₂ | Asphyxiant |

| Sulfur Oxides | SOₓ (e.g., SO₂, SO₃) | Toxic, Corrosive |

The sodium salt of this compound has a reported decomposition temperature of approximately 250°C.[3] Another source indicates a decomposition temperature of around 165°C for 3-(trimethylsilyl)-1-propanesulfonic acid sodium salt. While these values pertain to the salts, they suggest that the sulfonic acid group's stability is limited at elevated temperatures. Studies on the hydrothermal stability of sulfonic acids have shown that alkyl sulfonic acids, such as this compound, exhibit greater stability in high-temperature water compared to their aromatic counterparts.[4]

Anticipated Thermal Degradation Pathway

While a definitive, experimentally verified pathway for the thermal degradation of this compound in an inert atmosphere is not available, general chemical principles suggest a likely course of decomposition. The C-S bond and the S-O bonds are expected to be the most labile under thermal stress.

Figure 1. A generalized logical diagram illustrating the expected thermal degradation process of this compound, proceeding from the parent molecule through reactive intermediates to final degradation products upon heating.

Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal degradation of this compound, a combination of thermoanalytical techniques would be employed. The following sections detail the standard experimental protocols for such an investigation.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a fundamental technique for determining the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[5][6][7]

Experimental Protocol for TGA:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition, temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the mass of any residue.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine transition temperatures and enthalpies of processes like melting, crystallization, and decomposition.[8]

Experimental Protocol for DSC:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Seal a small, accurately weighed sample (typically 2-5 mg) of this compound in a hermetic aluminum or gold-plated pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-

Temperature Program: Heat the sample and reference pans at a constant heating rate (e.g., 10°C/min) over a desired temperature range.

-

Data Analysis: The difference in heat flow between the sample and the reference is recorded. Exothermic or endothermic peaks associated with decomposition are analyzed to determine the peak temperature and the enthalpy of decomposition.

Evolved Gas Analysis (EGA)

To identify the gaseous products evolved during thermal degradation, TGA is often coupled with other analytical techniques such as Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS).

Figure 2. A schematic of a typical experimental workflow for Thermogravimetric Analysis coupled with Evolved Gas Analysis (TGA-EGA) to identify thermal degradation products.

Experimental Protocol for TGA-FTIR/MS:

-

Setup: The outlet of the TGA furnace is connected to the gas cell of an FTIR spectrometer or the inlet of a mass spectrometer via a heated transfer line to prevent condensation of the evolved products.

-

TGA Program: A TGA experiment is performed as described in section 3.1.

-

Synchronous Analysis: As the sample is heated and degrades, the evolved gases are continuously swept into the FTIR or MS for analysis. FTIR spectra or mass spectra are collected at regular intervals throughout the TGA run.

-

Data Correlation: The spectral data is correlated with the mass loss events observed in the TGA curve to identify the chemical nature of the volatile products at each stage of decomposition.

Conclusions and Future Work

The available data indicates that this compound will decompose upon heating, producing hazardous gases including oxides of carbon and sulfur.[1] However, there is a notable absence of detailed, quantitative studies on its thermal degradation profile and the specific non-combustion decomposition products.

For professionals in research and drug development, it is recommended that the thermal stability of this compound be experimentally determined under conditions relevant to its intended application. The experimental protocols outlined in this guide provide a robust framework for such an investigation. Future research should focus on performing detailed TGA-MS and TGA-FTIR studies to elucidate the precise degradation pathway and quantify the evolved products, thereby filling a critical knowledge gap for this important chemical compound.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound SODIUM SALT | 304672-01-3 [chemicalbook.com]

- 4. Research Portal [scholarworks.brandeis.edu]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. pharmatutor.org [pharmatutor.org]

- 7. tainstruments.com [tainstruments.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

CAS Number: 5334-43-0

Abstract

This technical guide provides a comprehensive overview of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical and physical properties, provides an established synthesis protocol, explores its potential biological activities with a focus on related pyrazole (B372694) derivatives, and lists reputable commercial suppliers. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a stable, solid organic compound. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈N₄ | [1][2] |

| Molecular Weight | 184.20 g/mol | [1] |

| CAS Number | 5334-43-0 | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 132-137 °C | [2] |

| Boiling Point | 402.0 ± 30.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Flash Point | 196.9 ± 24.6 °C | [2] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ethyl acetate (B1210297). | [4] |

| InChI Key | MAKQREKUUHPPIS-UHFFFAOYSA-N | [1] |

| SMILES | Nc1c(C#N)cn(n1)c1ccccc1 | [1] |

Spectral Data

The structural identity of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is confirmed by various spectroscopic techniques.

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (CDCl₃, 300 MHz) | δ = 4.81 (s, 2H, NH₂), 7.40 - 7.55 (m, 5H, Ar-H), 7.57 (s, 1H, pyrazole-H) | [3] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ = 75.6, 114.1, 124.1, 128.8, 129.8, 136.9, 141.2, 150.0 | [3] |

| IR (KBr, cm⁻¹) | ν ≈ 3450-3300 (N-H stretching), 2210 (C≡N stretching) | [5][6] |

| Mass Spectrum (m/z) | Calculated: 184.07; Found: 185.0 [M+H]⁺ | [3] |

Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

The most common and efficient synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile involves the condensation reaction between phenylhydrazine (B124118) and (ethoxymethylene)malononitrile.[3][4] This reaction proceeds with high regioselectivity.[3]

Experimental Protocol

The following is a representative experimental procedure for the synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile:

Materials:

-

Phenylhydrazine

-

(Ethoxymethylene)malononitrile

-

Absolute Ethanol

-

Ethyl acetate

-

Water

-

Silica (B1680970) gel for column chromatography

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve phenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) under a nitrogen atmosphere.[4]

-

Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the stirring solution.[4]

-

Heat the reaction mixture to reflux and maintain for 4 hours.[4]

-

After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).[4]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile as a solid.[3]

Biological Activity and Potential Applications

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

A closely related series of compounds, 5-amino-1H-pyrazole-4-carboxamide derivatives, have been identified as potent, covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[7] The aberrant activation of FGFR signaling is a known driver in various cancers.[7]

FGFR Signaling Pathway

The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The binding of Fibroblast Growth Factors (FGFs) to FGFRs on the cell surface triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a downstream signaling cascade, primarily through the RAS-MAPK-ERK and PI3K-AKT pathways, which ultimately promotes cell growth and survival.[8][9] Covalent inhibitors can form an irreversible bond with the receptor, leading to a sustained blockade of this signaling cascade.[7]

Given the structural similarity, it is plausible that 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile could serve as a valuable scaffold for the development of novel kinase inhibitors. Further research is warranted to elucidate its specific biological targets and mechanism of action.

Suppliers

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is available from several chemical suppliers, including:

-

Sigma-Aldrich: A major supplier of research chemicals.

-

Chem-Impex International: A supplier of fine chemicals and intermediates.

-

US Biological Life Sciences: Offers a range of biochemicals for research.[10]

-

Vibrant Pharma Inc.

-

Apollo Scientific

It is recommended to consult the respective company websites for the most current product availability, purity, and pricing information.

Safety Information

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic compound with established synthetic routes and significant potential for applications in drug discovery, particularly in the development of kinase inhibitors for oncology. This guide provides a foundational understanding of its properties and synthesis, which can aid researchers in its further investigation and application.

References

- 1. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:5334-43-0 | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Chemsrc [chemsrc.com]

- 3. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 9. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-amino-1-phenylpyrazolo-4-carbonitrile suppliers USA [americanchemicalsuppliers.com]

1-Propanesulfonic Acid: A Technical Guide to Safety, Hazards, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding the safety, hazards, and toxicity of 1-Propanesulfonic acid (CAS No. 5284-66-2). The document is intended for an audience of researchers, scientists, and drug development professionals who may handle or otherwise be exposed to this chemical. The primary identified hazard is its corrosive nature, classified under the Globally Harmonized System (GHS) as causing severe skin burns and eye damage. Notably, there is a significant lack of quantitative data for acute and chronic systemic toxicity. This guide summarizes the available hazard information, outlines detailed experimental protocols for assessing skin corrosion based on internationally recognized guidelines, and highlights critical data gaps in the toxicological profile of this compound.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Propanesulfonic acid, n-propane sulfonic acid |

| CAS Number | 5284-66-2 |

| Molecular Formula | C₃H₈O₃S |

| Molecular Weight | 124.16 g/mol |

| Chemical Structure | CCCS(=O)(=O)O |

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its corrosive properties. The primary routes of exposure are dermal and ocular contact, with potential for respiratory tract irritation if inhaled.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][2] |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage[3] |

Hazard Pictogram:

-

(GHS05)[4]

Precautionary Statements

A comprehensive list of precautionary statements is provided by suppliers and safety databases. Key statements include:

| Code | Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[6] |

| P405 | Store locked up.[5] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[5] |

Toxicological Data

There is a significant and critical lack of empirical toxicological data for this compound in publicly accessible literature and databases. The primary characterization of its toxicity is inferred from its corrosive properties.

Acute Toxicity

No quantitative data (LD50 or LC50) is available for oral, dermal, or inhalation routes of exposure.

| Route | Species | Value | Reference |

| Oral | Not Reported | No data available | [2][5] |

| Dermal | Not Reported | No data available | [2][5] |

| Inhalation | Not Reported | No data available | [2][5] |

Skin and Eye Effects

The substance is confirmed to be corrosive to skin and eyes. Contact causes severe burns, irreversible tissue damage, and in the case of eye contact, risk of serious damage and blindness.[1][2][3] Ingestion is expected to cause severe swelling and damage to delicate tissues, with a danger of perforation.[7]

Chronic Toxicity and Other Endpoints

No data is available for repeated dose toxicity, carcinogenicity, germ cell mutagenicity, or reproductive toxicity. The toxicological properties have not been fully investigated.[7]

| Toxicological Endpoint | Result | Reference |

| Respiratory or Skin Sensitization | No data available | [2] |

| Germ Cell Mutagenicity | No data available | [2] |

| Carcinogenicity | No data available | [2] |

| Reproductive Toxicity | No data available | [2] |

| STOT-Single Exposure | No data available | [2] |

| STOT-Repeated Exposure | No data available | [2] |

| Aspiration Hazard | No data available | [2] |

Experimental Protocols

Given the classification of this compound as a skin corrosive, the most relevant and modern experimental protocol is the OECD Test Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method . This non-animal testing approach is widely accepted for regulatory hazard identification.[8]

OECD Test Guideline 431: In Vitro Skin Corrosion

Objective: To identify corrosive chemicals and mixtures, and to sub-categorize them where possible, without the use of live animals. The test determines the potential of a chemical to cause irreversible damage to the skin.[1]

Principle: The test method is based on the premise that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying cell layers of the skin.[9] The assay uses a three-dimensional Reconstructed Human Epidermis (RhE) model, which mimics the key biochemical and physiological properties of the human epidermis.[1] The test chemical is applied topically to the RhE tissue. Cell viability is then measured by the enzymatic conversion of the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan (B1609692) salt, which is quantified spectrophotometrically.[1][9] A reduction in cell viability below certain thresholds indicates a corrosive potential.[9]

Methodology:

-

RhE Tissue Preparation: Commercially available RhE models (e.g., EpiDerm™, EpiSkin™, SkinEthic™) are cultured on inserts at the air-liquid interface. Tissues are pre-incubated under controlled conditions (37°C, 5% CO₂) to ensure tissue integrity.

-

Test Chemical Application:

-

For liquids like this compound, a sufficient amount (e.g., 25 µL) is applied topically to the surface of the RhE tissue, ensuring uniform coverage.

-

Triplicate tissues are used for each test chemical and for positive and negative controls.

-

-

Exposure Times: The chemical is applied for two distinct exposure periods to allow for sub-categorization:

-

3 minutes

-

1 hour

-

-

Rinsing and Incubation: After the exposure period, the test chemical is carefully removed by rinsing the tissue surface with a buffered saline solution (e.g., PBS). The tissues are then transferred to fresh culture medium and incubated for a post-exposure period of approximately 24 to 48 hours.

-

MTT Viability Assay:

-

Following the post-exposure incubation, tissues are transferred to a solution containing MTT (e.g., 0.3-1.0 mg/mL).

-

The tissues are incubated for approximately 3 hours, during which viable cells metabolize the MTT into a purple formazan precipitate.

-

The formazan is then extracted from the tissue using a solvent (e.g., isopropanol).

-

-

Quantification: The optical density (OD) of the extracted formazan solution is measured using a spectrophotometer (e.g., at 570 nm).

-

Data Interpretation:

-

Cell viability is calculated as a percentage relative to the negative control tissues.

-

The classification is based on the following criteria:

-

Corrosive Sub-category 1A: Mean viability is ≤ 50% after a 3-minute exposure.

-

Corrosive (Sub-cat. 1B/1C): Mean viability is > 50% after 3 minutes, but ≤ 15% after a 1-hour exposure.

-

Non-corrosive: Mean viability is > 15% after a 1-hour exposure.

-

-

Visualizations

Logical Workflow for Hazard Assessment

As there is no available data on the signaling pathways affected by this compound, this diagram illustrates the logical workflow for assessing its primary hazard—skin corrosion—using the OECD 431 protocol.

Caption: Workflow for in vitro skin corrosion testing via OECD Guideline 431.

Conclusion and Data Gaps

This compound is a corrosive chemical that poses a significant hazard upon direct contact, capable of causing severe skin burns and serious eye damage. All handling must be performed with appropriate personal protective equipment and engineering controls. The most significant finding of this technical review is the profound lack of systemic toxicity data. There is no available information on acute toxicity (LD50/LC50), carcinogenicity, mutagenicity, or reproductive effects. For scientists and professionals in drug development, this lack of data means that the full toxicological profile is unknown, and exposure should be minimized until further studies are conducted. The use of validated in vitro testing methods, such as the OECD 431 protocol detailed herein, is the recommended approach for confirming the corrosive properties of this and similar chemicals in a modern, ethical, and scientifically robust manner. Further research is critically needed to characterize the systemic toxicity of this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. iivs.org [iivs.org]

- 6. fishersci.ie [fishersci.ie]

- 7. nucro-technics.com [nucro-technics.com]

- 8. scantox.com [scantox.com]

- 9. In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method | RE-Place [re-place.be]

Methodological & Application

Application Notes & Protocols: 1-Propanesulfonic Acid as an Acid Catalyst in Esterification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-propanesulfonic acid as an efficient acid catalyst for esterification reactions. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate its application in research and development, particularly in the synthesis of esters relevant to the pharmaceutical and chemical industries. This compound offers a viable alternative to traditional mineral acids, often providing high catalytic activity and selectivity.

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide range of compounds, including active pharmaceutical ingredients (APIs), prodrugs, and various chemical intermediates. The reaction typically involves the condensation of a carboxylic acid and an alcohol, a process that is often slow and requires a catalyst to achieve reasonable reaction rates and yields.

Strong acids are commonly employed as catalysts in esterification. While mineral acids like sulfuric acid are effective, they can be highly corrosive and lead to unwanted side reactions. Organic sulfonic acids, such as this compound, have emerged as effective and often milder alternatives. These catalysts can be used in homogeneous or heterogeneous forms, with the latter offering advantages in terms of catalyst recovery and product purification. This document focuses on the application of this compound and related sulfonic acid catalysts in various esterification processes.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on esterification reactions catalyzed by sulfonic acids. This data is intended to provide a comparative reference for reaction conditions and expected outcomes.

Table 1: Esterification of Various Carboxylic Acids with Alcohols using Sulfonic Acid Catalysts

| Carboxylic Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol:Catalyst) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Propanoic Acid | 1-Propanol (B7761284) | Sulfuric Acid | 1:10:0.20 | 65 | 3.5 | 96.9 (Yield) | [1][2] |

| Oleic Acid | Ethanol | Sulfonic Acid Functionalized Ionic Liquid | 1:16.5:0.3 (mmol) | 100 | 2 | Not Specified | [3] |

| Palmitic Acid | n-Butanol | MSA/UiO-66 | 3:1 (Alcohol:Acid), 25 g/mol catalyst | 100 | 2 | 99.2 (Conversion) | [4] |

| Acetic Acid | Butanol | Sulfonic acid-functionalized hybrid silicas | Not Specified | 110 | Not Specified | High Activity | [5] |

| Lauric Acid | 2-Ethyl Hexanol | Amberlyst-16 | 1:1.25 | 140 | >5 | >98 (Conversion & Yield) | [6] |

| Propanoic Acid | Ethanol | Fibrous polymer-supported sulphonic acid | 1:1, 1:2, 2:1 | 60, 70, 75 | Not Specified | High Activity | [7][8] |

Table 2: Influence of Reaction Parameters on Esterification of Propanoic Acid with 1-Propanol

| Parameter | Conditions | Effect on Yield | Reference |

| Temperature | 35°C vs 65°C | Yield increases from 83.7% to 96.9% after 210 min | [2] |

| Molar Ratio (Acid:Alcohol) | 1:2.5, 1:5, 1:10 | Increasing alcohol excess increases reaction rate and yield | [1] |

| Catalyst Concentration | 0.06 to 0.20 molar ratio to acid | Higher catalyst concentration increases reaction rate | [1] |

Experimental Protocols

The following protocols are generalized methodologies for conducting esterification reactions using a sulfonic acid catalyst, based on common practices found in the literature.

Protocol 1: General Procedure for Homogeneous Esterification using this compound

This protocol describes a typical batch esterification reaction in a laboratory setting.

Materials:

-

Carboxylic Acid

-